molecular formula C17H22N4O4 B2442550 2-hydroxy-9-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886895-50-7

2-hydroxy-9-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2442550
CAS No.: 886895-50-7
M. Wt: 346.387
InChI Key: FPVQOCYIUAGNHW-UHFFFAOYSA-N
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Description

2-hydroxy-9-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines

Properties

IUPAC Name

2-hydroxy-9-methyl-N-(3-morpholin-4-ylpropyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-12-4-2-7-21-14(12)19-16(23)13(17(21)24)15(22)18-5-3-6-20-8-10-25-11-9-20/h2,4,7,23H,3,5-6,8-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVQOCYIUAGNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCCCN3CCOCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-9-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with an intermediate compound.

    Functional Group Modifications: Various functional groups, such as hydroxyl and carboxamide groups, are introduced through specific reactions, including oxidation, reduction, and acylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-9-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may yield alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Recent studies have highlighted the compound's potential in several therapeutic areas:

Anticancer Activity

Research indicates that pyrido[1,2-a]pyrimidine derivatives exhibit promising anticancer properties. The compound has been shown to inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key signaling pathways involved in tumor growth.

A study demonstrated that modifications to the pyrido-pyrimidine structure enhance its cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead for developing new anticancer agents .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It is believed to act by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. A recent study reported that derivatives of this compound showed significant inhibition of COX-1 and COX-2 enzymes, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

The heterocyclic nature of this compound allows it to interact with microbial targets effectively. Preliminary studies have indicated that it possesses antimicrobial properties against a range of bacteria and fungi, making it a potential candidate for developing new antibiotics .

Case Studies

Several case studies have been conducted to explore the efficacy and safety of this compound:

Case Study 1: Anticancer Efficacy

In vitro studies on breast cancer cell lines showed that the compound significantly reduced cell viability compared to control groups. The mechanism was attributed to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .

Case Study 2: Anti-inflammatory Mechanism

A clinical trial involving patients with osteoarthritis demonstrated that administration of the compound led to reduced pain and inflammation markers in the bloodstream. The results suggest that it may be effective in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-hydroxy-9-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazino-N-[3-(4-morpholinyl)propyl]-2-oxoacetamide: Shares a similar morpholine ring and functional groups.

    Indole Derivatives: Possess similar biological activities and structural features.

Biological Activity

The compound 2-hydroxy-9-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a pyrido-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₃
  • Molecular Weight : 302.33 g/mol
  • IUPAC Name : this compound

This compound features a pyrido[1,2-a]pyrimidine core, a morpholine group, and a hydroxyl functional group, contributing to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Anticancer Activity
    • Studies have shown that derivatives of pyrido[1,2-a]pyrimidines can inhibit various cancer cell lines by interfering with key signaling pathways such as the MAPK pathway. For example, compounds similar to this structure have been reported to inhibit phosphorylated MAPK (pMAPK) in solid tumors, suggesting potential as therapeutic agents against cancers like leukemia and breast cancer .
  • Antiviral Properties
    • The compound has been explored for its potential as an HIV integrase inhibitor. Similar structures have demonstrated significant inhibitory effects on HIV replication by targeting the integrase enzyme, which is crucial for viral DNA integration into the host genome .
  • Mechanism of Action
    • The proposed mechanisms involve the inhibition of specific kinases and enzymes that are vital for cell proliferation and survival. For instance, the interaction with pMAPK suggests that it may disrupt cell signaling pathways essential for tumor growth .

Table 1: Summary of Biological Activities

Activity TypeTargetEffect ObservedReference
AnticancerVarious cancer cellsInhibition of cell proliferation
AntiviralHIV IntegraseSignificant reduction in viral load
Kinase InhibitionMAPK PathwayDisruption of signaling pathways

Case Study: Anticancer Efficacy

In a study assessing the anticancer efficacy of similar compounds, researchers treated K562 leukemia cells with varying concentrations of a pyrido[1,2-a]pyrimidine derivative. The results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting substantial potency against these cells. This study highlights the potential application of this compound in targeted cancer therapies .

Case Study: Antiviral Activity

Another investigation focused on the antiviral properties against HIV revealed that compounds structurally related to this compound effectively inhibited viral replication in vitro. The mechanism was attributed to interference with integrase activity, showcasing its potential as an antiviral agent .

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